molecular formula C5H4BrNOS B13928322 4-Bromo-2-methylthiazole-5-carbaldehyde

4-Bromo-2-methylthiazole-5-carbaldehyde

Cat. No.: B13928322
M. Wt: 206.06 g/mol
InChI Key: UCYOVUOHHVAUHA-UHFFFAOYSA-N
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Description

4-Bromo-2-methylthiazole-5-carbaldehyde (CAS 933720-87-7) is a high-value heterocyclic building block specifically designed for advanced organic synthesis and drug discovery research. This compound features a reactive aldehyde group and a bromine substituent on a thiazole core, making it a versatile intermediate for further functionalization through metal-catalyzed cross-couplings, nucleophilic substitutions, and condensation reactions . Its primary research value lies in the synthesis of novel thiazole derivatives, a class of compounds renowned for their broad spectrum of biological activities . Thiazole-containing molecules are frequently explored in medicinal chemistry for their potential antimicrobial, antifungal, and anti-inflammatory properties . Furthermore, recent preclinical studies on related thiazole-5-carbaldehyde derivatives have demonstrated promising pharmacological effects, including the amelioration of insulin sensitivity and hyperlipidaemia in diabetic models, highlighting the therapeutic potential of this chemical scaffold . The thiazole ring is a privileged structure in pharmaceuticals, found in FDA-approved drugs for conditions ranging from cancer to bacterial infections, underscoring its fundamental importance in the design of new bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care, referring to the material safety data sheet. Recommended storage is in an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C5H4BrNOS

Molecular Weight

206.06 g/mol

IUPAC Name

4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3

InChI Key

UCYOVUOHHVAUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C=O)Br

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylthiazole

The bromination step is critical for installing the bromine atom at the 4-position. Common reagents and conditions include:

Parameter Details
Brominating Agent N-Bromosuccinimide (NBS) or elemental bromine
Solvents Carbon tetrachloride, acetic acid, or dimethylformamide (DMF)
Temperature Room temperature to reflux (25–80 °C)
Reaction Time 1–4 hours
Atmosphere Inert atmosphere (nitrogen or argon) recommended to prevent side reactions
Yield Typically 70–90% depending on conditions

The use of N-bromosuccinimide (NBS) is preferred for controlled bromination, minimizing overbromination and side reactions. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing bromination to the 4-position due to electronic effects.

Formylation at the 5-Position

Formylation introduces the aldehyde group at the 5-position of the thiazole ring. The Vilsmeier-Haack reaction is the most commonly employed method:

Parameter Details
Reagents Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
Solvent DMF acts as both reagent and solvent
Temperature 0–60 °C, often starting at 0 °C and gradually warming
Reaction Time 1–3 hours
Work-up Quenching with water, neutralization, extraction with organic solvents
Yield 65–85%

The Vilsmeier-Haack reagent, formed in situ by reaction of POCl₃ and DMF, acts as an electrophilic formylating agent. The reaction selectively targets the 5-position due to the electron density distribution in the brominated thiazole ring.

Alternative Synthetic Routes

Some patents and literature sources describe alternative approaches, such as:

  • Starting from 4-methylthiazole-5-carboxylate esters, which are reduced to hydroxymethyl intermediates followed by oxidation to aldehydes.
  • Direct oxidation of 5-hydroxymethyl-2-methylthiazole derivatives using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalysis in the presence of sodium hypochlorite and potassium bromide to afford the aldehyde with high purity.

These methods offer advantages in selectivity and scalability, especially for industrial applications.

Detailed Example Procedure

A representative procedure for the preparation of 4-bromo-2-methylthiazole-5-carbaldehyde is as follows:

  • Bromination:

    • Dissolve 2-methylthiazole in carbon tetrachloride.
    • Add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature under nitrogen.
    • Stir for 2–3 hours, monitoring reaction progress by thin-layer chromatography (TLC).
    • Upon completion, quench with sodium bisulfite solution to remove excess bromine.
    • Extract organic layer, wash with water and brine, dry over sodium sulfate, and concentrate.
  • Formylation:

    • To a cooled solution of the brominated intermediate in DMF, add phosphorus oxychloride dropwise at 0 °C.
    • Stir the mixture at 0–30 °C for 1–2 hours.
    • Quench the reaction with ice water carefully.
    • Neutralize with sodium acetate solution.
    • Extract the aldehyde with dichloromethane.
    • Dry, filter, and concentrate under reduced pressure.
    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients is standard for isolating pure aldehyde.
  • Recrystallization: From solvents such as ethyl acetate or hexane to improve purity.
  • Distillation: Under reduced pressure may be employed for volatile intermediates.

Characterization Methods

Technique Purpose Typical Data/Notes
Nuclear Magnetic Resonance (NMR) Confirm substitution pattern and purity Aldehyde proton at ~10 ppm; aromatic protons at 7–8 ppm
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~206 (C₅H₄BrNOS)
Infrared Spectroscopy (IR) Identification of aldehyde C=O stretch Strong absorption near 1700 cm⁻¹
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring Purity >95% typical
X-ray Crystallography Structural confirmation (if single crystals obtained) Bond lengths: C-Br ~1.9 Å, C=O ~1.21 Å

Data Table: Summary of Key Synthetic Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination 2-Methylthiazole + NBS (1.1 eq) 25–40 °C 2–3 hours 75–85 Inert atmosphere, CCl₄ solvent
Formylation POCl₃ + DMF 0–30 °C 1–2 hours 65–80 Quench with water, neutralize
Oxidation (Alt.) 5-Hydroxymethyl derivative + TEMPO 0–2 °C 1 hour 80–90 Sodium hypochlorite oxidant

Industrial and Scale-Up Considerations

  • Continuous flow reactors can optimize bromination and formylation steps, improving heat transfer and reaction control.
  • Use of green solvents and recyclable catalysts is an emerging trend to reduce environmental impact.
  • Reaction monitoring by in-line HPLC or NMR facilitates real-time quality control.
  • Storage under inert atmosphere at low temperature (2–8 °C) is essential to prevent aldehyde oxidation and degradation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-Thiazolecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Bromo-2-methyl-5-thiazolecarboxylic acid.

    Reduction: 4-Bromo-2-methyl-5-thiazolemethanol.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The bromine atom and the thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituent Positions Functional Group Differences Key Applications/Notes
4-Bromo-2-methylthiazole-5-carbaldehyde 2167792-96-1 C₅H₄BrNOS Br (C4), CH₃ (C2), CHO (C5) Reference compound Intermediate for Schiff bases, antimicrobial agents
2-Methylthiazole-5-carbaldehyde 1003-60-7 C₅H₅NOS CH₃ (C2), CHO (C5) Lacks bromine Less reactive in halogenation
4-Methylthiazole-5-carbaldehyde 82294-70-0 C₅H₅NOS CH₃ (C4), CHO (C5) Bromine replaced with methyl Altered electronic effects
2-Bromothiazole-5-carboxaldehyde 111600-83-0 C₄H₂BrNOS Br (C2), CHO (C5) Bromine at C2 vs. C4 Cross-coupling reactions
2-Amino-5-bromo-4-methylthiazole 3034-57-9 C₄H₅BrN₂S Br (C5), CH₃ (C4), NH₂ (C2) Aldehyde replaced with amine Nucleophilic reactivity
2-Bromo-4-methylthiazole-5-carboxylic acid N/A C₅H₄BrNO₂S Br (C2), CH₃ (C4), COOH (C5) Aldehyde → carboxylic acid Metal coordination, peptide mimics

Electronic and Steric Effects

  • Bromine Position : The bromine at C4 in 4-bromo-2-methylthiazole-5-carbaldehyde contrasts with analogs like 2-bromothiazole-5-carboxaldehyde (Br at C2). The C4 bromine reduces steric hindrance near the aldehyde group, enhancing its electrophilicity for nucleophilic additions (e.g., forming hydrazones or imines) .
  • Methyl vs. Bromine : Compared to 4-methylthiazole-5-carbaldehyde, the bromine atom introduces stronger electron-withdrawing effects, increasing the reactivity of the aldehyde group in Suzuki-Miyaura or Ullmann couplings .

Functional Group Comparisons

  • Aldehyde vs. Carboxylic Acid : The aldehyde group in 4-bromo-2-methylthiazole-5-carbaldehyde enables condensation reactions (e.g., with amines to form Schiff bases), while its carboxylic acid analog (2-bromo-4-methylthiazole-5-carboxylic acid) is better suited for coordination chemistry or esterification .
  • Aldehyde vs. Amine: Replacing the aldehyde with an amine (as in 2-amino-5-bromo-4-methylthiazole) shifts reactivity toward electrophilic aromatic substitution or coordination with transition metals .

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